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Compound of Interest

Compound Name: 3-Methyl-4-phenylbutan-2-one

Cat. No.: B1583293 Get Quote

Introduction to 3-Methyl-4-phenylbutan-2-one: A
Molecule of Interest
3-Methyl-4-phenylbutan-2-one, with the chemical formula C₁₁H₁₄O, is a ketone that serves as

a key intermediate in various chemical syntheses.[1] Its structure, featuring a chiral center and

a flexible side chain, suggests a rich conformational landscape and the potential for

stereoselective interactions. Understanding these properties at a molecular level is crucial for

optimizing its synthesis, predicting its reactivity, and exploring its potential biological activities.

Physicochemical Properties
A summary of the known physicochemical properties of 3-Methyl-4-phenylbutan-2-one is

presented in Table 1. These experimental and computationally derived values provide a

baseline for the theoretical models discussed in this guide.
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Property Value Source

Molecular Formula C₁₁H₁₄O --INVALID-LINK--[2]

Molecular Weight 162.23 g/mol --INVALID-LINK--[2]

IUPAC Name 3-methyl-4-phenylbutan-2-one --INVALID-LINK--[2]

CAS Number 2550-27-8 --INVALID-LINK--[2]

Polar Surface Area 17.07 Å² --INVALID-LINK--[3]

Rotatable Bond Count 3 --INVALID-LINK--[3]

Synthesis Overview
The primary synthesis route for 3-Methyl-4-phenylbutan-2-one involves the acid-catalyzed

reaction of 2-butanone and benzaldehyde to form the intermediate 3-methyl-4-phenyl-3-en-2-

one, followed by reduction.[4] Alternative methods, such as the acetoacetic ester synthesis,

have also been described.[5] A generalized workflow for its synthesis is depicted below.

Step 1: Condensation

Step 2: Reduction

2-Butanone
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Acid Catalyst
(e.g., HCl)

3-Methyl-4-phenyl-
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Reduction
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Caption: Generalized synthesis workflow for 3-Methyl-4-phenylbutan-2-one.
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Computational Methodology: A Tripartite Approach
To gain a comprehensive understanding of 3-Methyl-4-phenylbutan-2-one, we propose a

tripartite computational approach, integrating Density Functional Theory (DFT), Molecular

Dynamics (MD) simulations, and Molecular Docking. This strategy allows for a multi-scale

investigation, from the electronic structure to its behavior in a biological environment.

Density Functional Theory (DFT) Molecular Dynamics (MD) Molecular Docking
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Caption: Proposed tripartite computational workflow for 3-Methyl-4-phenylbutan-2-one.

Density Functional Theory (DFT) Studies
DFT is a powerful quantum mechanical method for investigating the electronic structure of

molecules.[6] It provides a good balance between accuracy and computational cost, making it

ideal for studying the properties of medium-sized organic molecules.
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Due to its three rotatable bonds, 3-Methyl-4-phenylbutan-2-one can adopt multiple

conformations. Identifying the low-energy conformers is essential for understanding its

behavior.

Protocol:

Initial Conformer Search: Perform a systematic or stochastic conformational search using a

molecular mechanics force field (e.g., MMFF94) to generate a diverse set of initial structures.

[7]

DFT Optimization: Optimize the geometry of the identified low-energy conformers using DFT.

A suitable level of theory would be B3LYP with a 6-31G(d) basis set, which is widely used for

organic molecules.

Frequency Calculations: Perform frequency calculations at the same level of theory to

confirm that the optimized structures are true minima (no imaginary frequencies) and to

obtain zero-point vibrational energies (ZPVE) and thermal corrections.

Relative Energy Calculation: Determine the relative energies of the conformers to identify the

most stable structures.

DFT can be used to predict various spectroscopic properties, which can be compared with

experimental data for validation of the computational model.[8][9]

Protocol:

IR Spectrum: The vibrational frequencies calculated in the previous step can be used to

generate a theoretical infrared (IR) spectrum. The characteristic C=O stretching frequency of

the ketone group is of particular interest.[8]

NMR Spectrum: Calculate the nuclear magnetic shielding tensors using a method like

Gauge-Independent Atomic Orbital (GIAO) to predict the ¹H and ¹³C NMR chemical shifts.[8]

[9]

The reactivity of the ketone can be explored by calculating various electronic descriptors.

Furthermore, the potential for keto-enol tautomerism can be investigated.[2][10]
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Protocol:

Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital

(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's

susceptibility to nucleophilic and electrophilic attack.

Electrostatic Potential (ESP) Map: Generate an ESP map to visualize the electron-rich and

electron-poor regions of the molecule.

Tautomerism Investigation: Optimize the geometry of the corresponding enol tautomer and

the transition state connecting the keto and enol forms.[10] This will allow for the calculation

of the activation energy and the equilibrium constant for the tautomerization process.

Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic picture of the molecule's behavior in a condensed phase,

such as in a solvent.[11][12] This is crucial for understanding its conformational flexibility and

interactions with its environment.

Protocol:

System Setup: Place the lowest-energy conformer of 3-Methyl-4-phenylbutan-2-one in a

simulation box and solvate it with an appropriate solvent model (e.g., TIP3P for water).

Parameterization: Assign a suitable force field (e.g., GAFF or OPLS) to describe the intra-

and intermolecular interactions.[13]

Equilibration: Perform a series of energy minimization and equilibration steps to relax the

system and bring it to the desired temperature and pressure.

Production Run: Run a production MD simulation for a sufficient length of time (e.g., 100 ns)

to sample the conformational space adequately.

Analysis: Analyze the trajectory to study conformational changes, hydrogen bonding with the

solvent, and to calculate properties like the radial distribution function and solvation free

energy.[5][11]
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Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a

small molecule when bound to a larger molecule, typically a protein.[14][15] This is particularly

relevant for drug development, where understanding the binding mode of a potential drug

molecule is essential.

Protocol:

Target Selection: Identify a potential protein target for 3-Methyl-4-phenylbutan-2-one.

Given its structural similarity to some known enzyme inhibitors, a relevant target could be an

enzyme with a hydrophobic binding pocket.

Ligand and Receptor Preparation: Prepare the 3D structure of the ligand (3-Methyl-4-
phenylbutan-2-one) and the receptor protein, including adding hydrogen atoms and

assigning partial charges.

Docking Simulation: Perform the docking using a suitable software package (e.g., AutoDock,

Glide, or RosettaLigand).[14] The simulation should explore a defined binding site on the

receptor.

Pose Analysis and Scoring: Analyze the resulting binding poses and rank them using a

scoring function to identify the most likely binding mode.[15] The interactions (e.g., hydrogen

bonds, hydrophobic contacts) between the ligand and the receptor should be visualized and

analyzed.

Predicted Outcomes and Their Significance
The proposed computational studies are expected to yield a wealth of information about 3-
Methyl-4-phenylbutan-2-one.
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Computational Method Predicted Outcome Significance

DFT

- Identification of the most

stable conformers- Theoretical

IR and NMR spectra-

Reactivity indices (HOMO-

LUMO gap, ESP)- Energetics

of keto-enol tautomerism

- Understanding of the

molecule's intrinsic properties-

Validation of experimental

data- Prediction of chemical

reactivity- Insight into potential

reaction mechanisms

MD Simulations

- Conformational dynamics in

solution- Solvation structure

and thermodynamics- Diffusion

coefficient

- Understanding of the

molecule's behavior in a

realistic environment-

Prediction of solubility- Insight

into dynamic processes

Molecular Docking

- Preferred binding mode to a

protein target- Binding affinity

estimation- Identification of key

interacting residues

- Hypothesis generation for

biological activity- Guidance for

the design of new derivatives

with improved binding- Initial

step in structure-based drug

design

Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical and computational workflow for

the in-depth study of 3-Methyl-4-phenylbutan-2-one. By employing a combination of DFT, MD

simulations, and molecular docking, researchers can gain a detailed understanding of its

structural, electronic, and dynamic properties. The insights gained from these studies will be

invaluable for optimizing its synthesis, predicting its reactivity, and exploring its potential as a

bioactive molecule. Future work could involve extending these studies to related derivatives,

investigating reaction mechanisms in more detail, and validating the computational predictions

with experimental data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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